Z-Ser-Ala-OH

Descripción general

Descripción

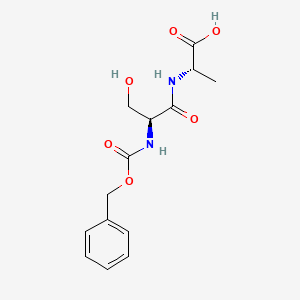

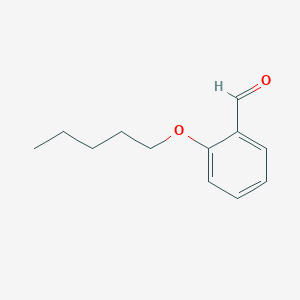

Z-Ser-Ala-OH is a peptide compound that is often used in research and development . It is also known as (2S)-2- [ ((2S)-2- { [ (benzyloxy)carbonyl]amino}propanoyl)amino]propanoic acid .

Synthesis Analysis

The synthesis of Z-Ser-Ala-OH involves peptide synthesis methods . The initial interaction of BOC-Ala-OSu and CF3COOH-Val-Gly-OH was used to synthesize the tripeptide with sequence BOC-Ala-Val-Gly-OH. The tripeptide resulting from treatment with Z2LysOSu .

Molecular Structure Analysis

The molecular formula of Z-Ser-Ala-OH is C14H18N2O6 . Its average mass is 310.30300 Da . The structure of this peptide compound can be analyzed using nuclear magnetic resonance (NMR) spectra .

Chemical Reactions Analysis

The chemical reactions involving Z-Ser-Ala-OH are complex and involve multiple steps. For example, the synthesis of peptides containing polyfunctional amino acids is a complex practical task .

Aplicaciones Científicas De Investigación

Metal Ion Binding

Z-Ser-Ala-OH and its derivatives, such as Z-L-Ala-L-SerN(Me)OH, demonstrate notable capabilities in binding metal ions. Studies have shown their interactions with various metal ions like Fe(III), Al(III), Ni(II), Cu(II), and Zn(II), emphasizing the potential for applications in metal ion sequestration and analysis. The research indicates that the Z-protected derivatives can coordinate as simple monohydroxamates, forming [O, O] chelated hydroxamate species with certain metal ions (Buglyó et al., 2016).

Enzyme Activity and Mutant Studies

Research involving the Ser- and Ala-137 mutants of human copper-zinc superoxide dismutase (Cu,ZnSOD) has provided insights into the enzyme's structural and activity profile. This study helps to understand the impact of amino acid residues on enzyme functionality, which can be applied in designing enzymes for specific tasks (Banci et al., 1990).

Synthesis of Peptides

Z-Ser-Ala-OH plays a role in the synthesis of peptides. Studies have demonstrated its use in the enzymatic synthesis of dipeptides, such as Z-Ala-Phe-OH. This contributes to the development of methods for producing peptides that have applications in medicine and the food industry (Ungaro et al., 2015).

Protein Z-dependent Protease Inhibition

Research has shown the involvement of Z-Ser-Ala-OH related structures in the inhibition mechanisms of protein Z-dependent protease inhibitors. This research is essential for understanding blood coagulation processes and developing anticoagulant therapies (Rezaie et al., 2005).

Photocatalysis and SERS Applications

Studies on surface-enhanced Raman scattering (SERS) have involved Z-Ser-Ala-OH related structures. Research on ZnO:Al nanoneedles decorated with Ag nanoparticles, where ZnO can be synthesized from Zn precursors like Zn(Ser)2, suggests potential applications in SERS for chemical and medical analysis (Chang et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPKWOHWTBYMEQ-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ser-Ala-OH | |

CAS RN |

24787-87-9 | |

| Record name | L-Alanine, N-[(phenylmethoxy)carbonyl]-L-seryl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24787-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)

![1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene](/img/structure/B1597273.png)

![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)